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molecular formula C16H22N4O B8471320 N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}urea CAS No. 56417-17-5

N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}urea

Cat. No. B8471320
M. Wt: 286.37 g/mol
InChI Key: OFMWEOJURLZXBP-UHFFFAOYSA-N
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Patent
US04061641

Procedure details

1-benzoyl-3-[1-(2-[3-indolyl]ethyl)piperid-4-yl]urea hydrochloride (1.180 g.) was refluxed in 2N sodium hydroxide solution (20 ml) for 1 hour. The reaction mixture was cooled and the title compound was filtered off, (0.678 g., 86%) m.p. 212.2° (dec).
Name
1-benzoyl-3-[1-(2-[3-indolyl]ethyl)piperid-4-yl]urea hydrochloride
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([NH:10][C:11]([NH:13][CH:14]1[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][C:22]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[NH:24][CH:23]=2)[CH2:16][CH2:15]1)=[O:12])(=O)C1C=CC=CC=1>[OH-].[Na+]>[NH:24]1[C:25]2[C:30](=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:22]([CH2:21][CH2:20][N:17]2[CH2:16][CH2:15][CH:14]([NH:13][C:11]([NH2:10])=[O:12])[CH2:19][CH2:18]2)=[CH:23]1 |f:0.1,2.3|

Inputs

Step One
Name
1-benzoyl-3-[1-(2-[3-indolyl]ethyl)piperid-4-yl]urea hydrochloride
Quantity
1.18 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=O)NC(=O)NC1CCN(CC1)CCC1=CNC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the title compound was filtered off

Outcomes

Product
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)CCN1CCC(CC1)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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